molecular formula C22H23NO4 B3916305 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one

8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No. B3916305
M. Wt: 365.4 g/mol
InChI Key: WFVKUPXLIMZXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, commonly known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). This compound has been widely used in scientific research for its ability to block the PI3K signaling pathway, which is involved in many cellular processes such as cell growth, differentiation, and survival.

Mechanism of Action

LY294002 inhibits the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one signaling pathway by binding to the ATP-binding site of the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibits downstream signaling through the Akt/mTOR pathway, which is involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to have various biochemical and physiological effects. It inhibits cell growth and survival in cancer cells by inducing apoptosis and inhibiting cell cycle progression. It also inhibits the activation of the Akt/mTOR pathway, which is involved in protein synthesis and cell growth. LY294002 has also been shown to inhibit the production of inflammatory cytokines and chemokines in immune cells.

Advantages and Limitations for Lab Experiments

LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, making it a useful tool for studying the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one signaling pathway. It is also cell-permeable, allowing it to easily enter cells and inhibit 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one activity. However, LY294002 has some limitations. It is not a specific inhibitor of 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, as it can also inhibit other kinases such as DNA-PK and mTOR. It also has a short half-life in vivo, making it difficult to use in animal studies.

Future Directions

There are several future directions for the use of LY294002 in scientific research. One direction is the development of more specific and potent inhibitors of 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one that can be used in animal studies. Another direction is the investigation of the role of the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one signaling pathway in other diseases such as cardiovascular disease and metabolic disorders. LY294002 may also be used in combination with other drugs for cancer treatment to enhance the efficacy of chemotherapy. Additionally, the use of LY294002 in combination with other inhibitors of the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one pathway may provide a more comprehensive understanding of the role of 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one in cellular processes.

Scientific Research Applications

LY294002 has been widely used in scientific research to investigate the role of the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one signaling pathway in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been used to study the role of 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one in insulin signaling, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-11-23(12-15(2)26-14)13-19-20(24)9-8-17-18(10-21(25)27-22(17)19)16-6-4-3-5-7-16/h3-10,14-15,24H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKUPXLIMZXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.